alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol

Description

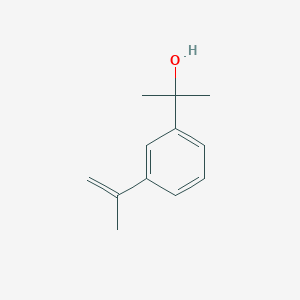

Structure

3D Structure

Properties

IUPAC Name |

2-(3-prop-1-en-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENHVTKPLPMSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol typically involves the reaction of 3-isopropenylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows:

-

Formation of Grignard Reagent: : [ \text{CH}_3\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

-

Hydrolysis: : [ \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The isopropenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-isopropenylbenzophenone.

Reduction: Formation of 3-isopropylbenzene.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical properties of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol. It has the molecular formula and features a complex structure that contributes to its reactivity and utility in synthesis.

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study published in Phytotherapy Research highlighted its effectiveness against various bacterial strains, suggesting potential use as a natural preservative in pharmaceutical formulations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in developing anti-inflammatory drugs .

Fragrance and Flavor Industry

Perfume Formulation

Due to its pleasant aromatic profile, this compound is used in the fragrance industry. It serves as a key ingredient in perfumes and scented products, providing floral and woody notes that enhance the overall fragrance composition .

Flavoring Agent

In the flavor industry, this compound is utilized to impart specific flavors to food products. Its ability to mimic natural flavors makes it a valuable additive in various culinary applications .

Material Science Applications

Polymer Production

The compound can be utilized in synthesizing polymers due to its reactive double bond. Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability . This application is particularly relevant in developing advanced materials for automotive and aerospace industries.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples, supporting its potential as a natural preservative in food and pharmaceutical products .

Case Study 2: Polymer Enhancement

In another study focusing on material science applications, researchers incorporated this compound into a polyurethane matrix. The resulting composite exhibited improved tensile strength and flexibility compared to traditional formulations. This enhancement opens avenues for utilizing this compound in producing durable consumer goods .

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural differences and similarities between alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol and related compounds:

Reactivity and Functional Group Implications

- Isopropenyl Group: The unsaturated isopropenyl group in the target compound enables participation in addition or polymerization reactions, unlike saturated alkyl or ether substituents in analogues like 3-phenoxybenzenemethanol .

- Polarity : The hydroxymethyl group increases polarity, but bulky substituents (e.g., benzhydryloxy in ’s compound h) may reduce solubility in polar solvents .

Research Findings and Data Gaps

- Molecular Weight: Estimated to be higher than simpler benzenemethanol derivatives due to the isopropenyl and dimethyl groups.

- Thermal Stability : The isopropenyl group may lower thermal stability compared to fully saturated analogues.

Biological Activity

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol , also known as isopropenyl cumene alcohol , is an organic compound that exhibits a range of biological activities. Its chemical formula is and it belongs to the class of terpenoids, which are known for their diverse roles in plant physiology and potential therapeutic applications.

The compound features a unique structure characterized by a benzene ring substituted with isopropenyl and dimethyl groups. This configuration contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to influence:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Binding : It may bind to certain receptors, thereby modulating signaling pathways that regulate cellular responses.

Research Findings

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.

- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity : In cancer research, this compound has exhibited cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A review of the literature reveals several case studies highlighting the biological significance of this compound:

- Case Study 1 : In a study published in the Journal of Natural Products, researchers isolated this compound from essential oils and assessed its antimicrobial efficacy. The results showed a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL .

- Case Study 2 : Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages treated with lipopolysaccharides (LPS), suggesting its potential therapeutic role in managing chronic inflammatory conditions .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a low toxicity profile; however, further research is necessary to fully understand its safety implications in long-term usage.

Q & A

Q. What methodological frameworks ensure reproducibility in multi-step syntheses?

Q. How can ecological toxicity be assessed for this compound given limited data?

Q. What statistical approaches address variability in spectroscopic data across studies?

Q. How does steric hindrance from the isopropenyl group influence reactivity?

- Methodological Answer : Perform kinetic studies under varying steric environments (e.g., substituting isopropenyl with methyl groups). Analyze transition states via DFT calculations to quantify steric effects on reaction rates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability?

Q. Why do different studies report varying yields in Friedel-Crafts syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.